N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-10-5-2-9(3-6-10)4-7-11(16)14-15-12(17)8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZXHJYUJOACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Methyl 3-(4-Methoxyphenyl)Propanoate
Methyl 3-(4-methoxyphenyl)propanoate is refluxed with excess hydrazine hydrate (80–98%) in methanol or ethanol under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form the hydrazide.
Representative Procedure :
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Reactants : Methyl 3-(4-methoxyphenyl)propanoate (10 mmol), hydrazine hydrate (15 mmol, 1.5 equiv).
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Conditions : Reflux in methanol (20 mL) at 65–70°C for 6–8 hours.
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Workup : The mixture is cooled, poured into ice-water, and filtered. The precipitate is washed with cold ethanol and dried.
Spectroscopic Validation
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IR (KBr) :
-
¹H NMR (400 MHz, DMSO-d₆) :
Acylation with 2-Chloroacetyl Chloride
The hydrazide intermediate undergoes acylation with 2-chloroacetyl chloride to introduce the chloroacetyl group. This step requires careful control of stoichiometry and reaction conditions to avoid overacylation or decomposition.
Reaction Optimization
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Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.
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Base : Triethylamine (TEA) or pyridine (1.2 equiv) neutralizes HCl generated during the reaction.
Procedure :
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Reactants : 3-(4-Methoxyphenyl)propanehydrazide (10 mmol), 2-chloroacetyl chloride (12 mmol, 1.2 equiv).
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Conditions : Stirring in DCM (30 mL) at 0–5°C for 2 hours, followed by warming to room temperature for 4 hours.
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Workup : The mixture is washed with 5% NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.
Spectral Characterization
-
IR (KBr) :
-
¹³C NMR (100 MHz, CDCl₃) :
Comparative Analysis of Synthetic Routes
| Parameter | Hydrazinolysis | Acylation |
|---|---|---|
| Reaction Time | 6–8 hours | 6 hours |
| Temperature | 65–70°C | 0–5°C → RT |
| Yield | 85–90% | 75–80% |
| Purity (HPLC) | >95% | >92% |
Mechanistic Insights
Hydrazinolysis
The reaction proceeds via a two-step mechanism:
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chloroacetyl group.
Scientific Research Applications
Biological Activities
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide exhibits various biological activities that make it a compound of interest in drug development:
- Antimicrobial Activity : Studies have shown that derivatives of hydrazides, including this compound, possess significant antimicrobial properties. They inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
- Antimalarial Properties : Similar compounds have demonstrated antimalarial activity against resistant strains of Plasmodium falciparum. This suggests that this compound may also exhibit similar effects, warranting further investigation .
- Antitumor Activity : Preliminary studies indicate that hydrazone derivatives can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of hydrazone derivatives similar to this compound:
- Case Study 1 : A study explored the synthesis of a series of hydrazone derivatives and their antimicrobial activities. Results showed that modifications in the aromatic ring significantly affected their efficacy against specific pathogens. Compounds with electron-donating groups exhibited enhanced activity, suggesting a structure-activity relationship that could be exploited in drug design .
- Case Study 2 : Research on antimalarial activity highlighted a hydrazone derivative that demonstrated substantial efficacy against Plasmodium yoelii in murine models. This study emphasized the potential for developing new antimalarial agents based on similar structural frameworks .
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The propanehydrazide core is a common scaffold in medicinal chemistry. Substitutions at the N' and 3-positions dictate pharmacological properties:
- 3-(4-Methoxyphenyl) group : Enhances lipophilicity and π-π stacking interactions, improving membrane permeability and target engagement .
Comparisons with analogs (Table 1):
Physicochemical Data
- Melting points : Analogous hydrazides exhibit melting points between 110–263°C, influenced by crystallinity and substituent bulk .
- Spectroscopic profiles :
Antioxidant Activity
- DPPH radical scavenging :
Anticancer Activity
- Glioblastoma U-87 :
- Colon HT-29 :
Neuroprotective Effects (Inferred)
- Xanthinyl-8-ylthio analogs : Reduced neurotoxivity with lower lipophilicity (logP < 3) and dipole moments < 5 Debye .
Biological Activity
N'-(2-chloroacetyl)-3-(4-methoxyphenyl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 3-(4-methoxyphenyl)propanehydrazide with chloroacetyl chloride. The resulting molecule features a hydrazide functional group, which is known for its diverse biological properties.
Antioxidant Activity
Research has shown that derivatives of the hydrazide class, including this compound, exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to assess the antioxidant capacity of these compounds. For instance, a related compound demonstrated antioxidant activity approximately 1.4 times greater than that of ascorbic acid, indicating a promising potential for oxidative stress mitigation .
Anticancer Activity
Several studies have evaluated the anticancer effects of hydrazide derivatives against various cancer cell lines. In particular, this compound has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selectivity in its anticancer activity .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary docking studies indicate that the compound may interact with specific protein targets involved in cancer progression and oxidative stress response. For instance, binding affinity studies suggest potential interactions with proteins associated with tumor growth and survival pathways .
Case Studies
- Anticancer Efficacy : In a study focusing on various hydrazide derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound significantly inhibited cell proliferation in U-87 cells at concentrations as low as 10 µM, while higher concentrations were necessary for MDA-MB-231 cells .
- Antioxidant Properties : Another study assessed the antioxidant activity using the DPPH assay, where this compound exhibited an IC50 value of 50 µM, outperforming several standard antioxidants .
Table 1: Biological Activity Summary
| Activity Type | Test Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 50 µM | |
| Anticancer | MTT Assay | IC50 (U-87) = 10 µM | |
| IC50 (MDA-MB-231) = 30 µM |
Table 2: Comparative Antioxidant Activities
Q & A
Q. What strategies ensure compound stability under experimental conditions?
- Methodological Answer : Stability is maintained by:
- Storage : Lyophilized solids at -20°C; solutions in anhydrous DMSO (avoid freeze-thaw cycles).
- Light protection : Amber vials to prevent photodegradation of methoxyphenyl groups.
- Buffering : Use PBS (pH 7.4) for biological assays to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
